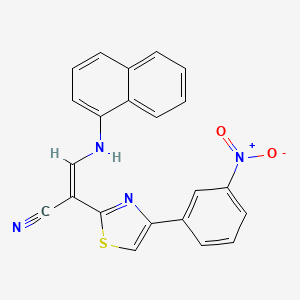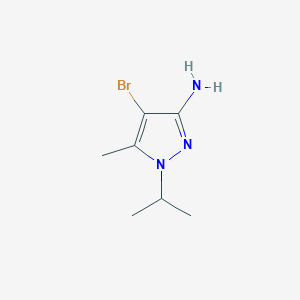
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MNPA is a small molecule that has been shown to selectively activate a specific type of glutamate receptor, called the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including synaptic plasticity, learning, and memory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- N
2-methyl-N-(3-nitrophenyl)-alpha-asparagine derivatives have been synthesized to explore their potential biological activities. For instance, Şunel et al. (2005) synthesized (sulfonamidophenyl)-amide derivatives of N-(m-nitrobenzoil)-D,L-asparagine, aiming to investigate their antibacterial potential (Şunel et al., 2005). Similarly, Filimon et al. (2000) created new derivatives of m-nitrobenzoyl-asparagic acid and m-nitrobenzoyl-asparagine with anti-inflammatory action (Filimon et al., 2000).
Enzyme Metabolism and Plant Physiology
- Zhang and Marsolais (2014) identified and characterized omega-amidase as an enzyme metabolically linked to asparagine transamination in Arabidopsis, demonstrating the complex roles of asparagine and its derivatives in plant metabolism and physiology (Zhang & Marsolais, 2014).
- In the context of plant biology, Strasser (2014) discussed the biological significance of complex N-glycans in plants, highlighting how asparagine-linked glycosylation affects plant development and physiology (Strasser, 2014).
Photocatalysis and Environmental Applications
- Huang et al. (2010) studied the photoreduction of nitrobenzene on TiO2 nanoparticles modified with asparagine, showcasing the potential environmental applications of asparagine derivatives in photocatalytic degradation of pollutants (Huang et al., 2010).
Glycosylation and Protein Modification
- Li and Danishefsky (2008) described a method for the preparation of an N-methyl-asparagine-linked glycosyl amino acid, demonstrating the utility of asparagine derivatives in synthesizing complex biomolecules (Li & Danishefsky, 2008).
Methylation and Gene Expression
- Ren et al. (2004) explored the methylation of the asparagine synthetase promoter in human leukemic cell lines, suggesting the role of asparagine derivatives in gene expression regulation and potential cancer therapy (Ren et al., 2004).
Racemic Resolution and Molecular Recognition
- Białońska and Ciunik (2011) investigated the racemic resolution of N-(4-nitrobenzoyl)-DL-asparagine, illustrating the significance of asparagine derivatives in stereochemical studies and drug development (Białońska & Ciunik, 2011).
Crop Development
- Luo et al. (2018) demonstrated the critical role of OsASN1, an asparagine-related gene, in asparagine-dependent rice development, highlighting the agricultural implications of asparagine derivatives (Luo et al., 2018).
Eigenschaften
IUPAC Name |
3-(methylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-12-9(6-10(15)16)11(17)13-7-3-2-4-8(5-7)14(18)19/h2-5,9,12H,6H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLASDMZLMNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)
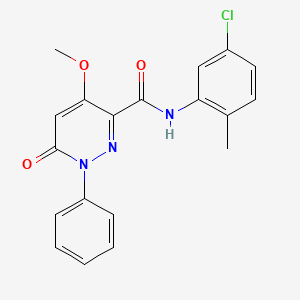

![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)
![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)
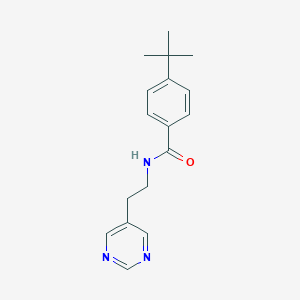
![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)

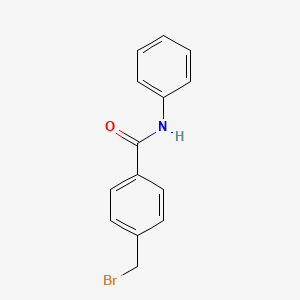
![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)

